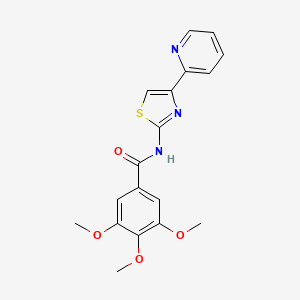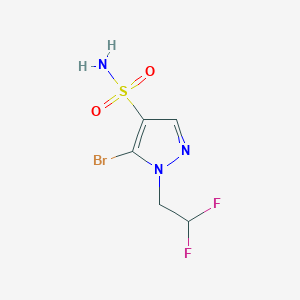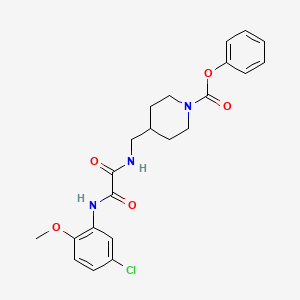
Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H24ClN3O5 and its molecular weight is 445.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxindole Synthesis via Palladium-catalyzed C-H Functionalization
This research outlines a method for synthesizing oxindole derivatives, a process integral to medicinal chemistry, through Palladium-catalyzed C-H functionalization. Although the specific compound you mentioned is not directly cited, similar compounds are synthesized using a methodology that might be applicable for creating derivatives of your compound for potential use as serine palmitoyl transferase enzyme inhibitors. This approach highlights the compound's relevance in synthesizing biologically active molecules (Magano, Kiser, Shine, & Chen, 2014).
Synthesis and Pharmacological Evaluation of Piperidine Analgesics
This study involves the synthesis of piperidine derivatives and their evaluation as analgesics. While the focus is on the analgesic activity, which is outside the requested information scope, it demonstrates the broader chemical family's relevance to pharmacological research. Compounds within this family, including variations of the specified compound, could be synthesized for various pharmacological evaluations beyond analgesic properties (Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, & Rudo, 1990).
Pyridine Derivatives as Insecticides
Research into pyridine derivatives for insecticidal activity underscores the potential agricultural and pest control applications of related compounds. This indicates that derivatives of the specified compound could be explored for their efficacy against various pests, aligning with scientific endeavors to develop safer, more effective insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Synthetic Analgesics and Piperidinecarboxylic Acids
Another study reports on the synthesis of arylamino piperidinecarboxylic acids, showcasing the compound's structural family's utility in creating potent analgesics. This research might not directly relate to the non-pharmacological applications of your specified compound but illustrates the extensive research interest in manipulating piperidine structures for various therapeutic effects (Van Daele, De bruyn, Boey, Sanczuk, Agten, & Janssen, 1976).
Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As c-Met/ALK Inhibitors
This research presents the design, synthesis, and testing of novel compounds for their potential as c-Met/ALK inhibitors, suggesting a pathway for developing new treatments for cancers. Although the specific chemical you mentioned is not directly explored, the methodology and chemical frameworks discussed could be pertinent for creating targeted inhibitors using derivatives of your compound (Li, Wu, Tian, Zhang, & Wu, 2013).
Eigenschaften
IUPAC Name |
phenyl 4-[[[2-(5-chloro-2-methoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c1-30-19-8-7-16(23)13-18(19)25-21(28)20(27)24-14-15-9-11-26(12-10-15)22(29)31-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGLYJCAORFISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide](/img/structure/B2860992.png)
![2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2860994.png)
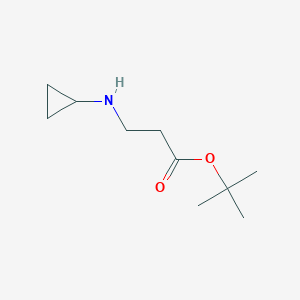
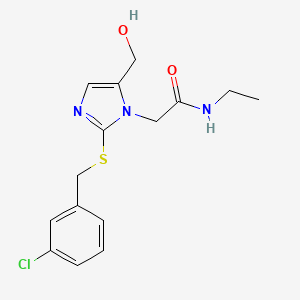

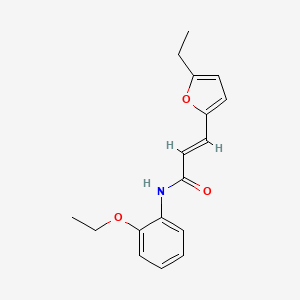
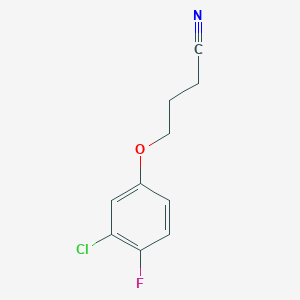

![N-cyclopropyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B2861005.png)

![N-(3-chlorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2861007.png)
